N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097926-94-6
VCID: VC6677606
InChI: InChI=1S/C13H14N4O3/c18-12-4-3-10(9-1-2-9)16-17(12)8-7-14-13(19)11-5-6-15-20-11/h3-6,9H,1-2,7-8H2,(H,14,19)
SMILES: C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

CAS No.: 2097926-94-6

Cat. No.: VC6677606

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28

* For research use only. Not for human or veterinary use.

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide - 2097926-94-6

Specification

CAS No. 2097926-94-6
Molecular Formula C13H14N4O3
Molecular Weight 274.28
IUPAC Name N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C13H14N4O3/c18-12-4-3-10(9-1-2-9)16-17(12)8-7-14-13(19)11-5-6-15-20-11/h3-6,9H,1-2,7-8H2,(H,14,19)
Standard InChI Key RQPZDOQLDWBUFD-UHFFFAOYSA-N
SMILES C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3

Introduction

Structural Features

The structural framework of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide includes:

  • Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms, which contributes to its biological activity.

  • Cyclopropyl Group: Enhances lipophilicity, potentially improving cellular uptake and bioavailability.

  • Isoxazole Moiety: Known for its role in modulating biological targets due to its electron-rich heteroaromatic nature.

  • Carboxamide Functional Group: Facilitates hydrogen bonding interactions with biological macromolecules.

These features suggest the compound's ability to interact with enzymes or receptors, making it a candidate for further pharmacological investigation.

Synthesis Pathway

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide typically involves:

  • Formation of the pyridazine core via cyclization reactions using hydrazines and diketones.

  • Introduction of the cyclopropyl group through alkylation or Grignard reactions.

  • Coupling of the isoxazole moiety through condensation reactions involving hydroxamic acids or nitrile oxides.

Typical reaction conditions include:

ParameterDetails
SolventsDimethylformamide (DMF), dichloromethane (DCM)
CatalystsPalladium-based catalysts for coupling reactions
AtmosphereInert (e.g., nitrogen or argon) to prevent side reactions
Purification MethodsChromatography, recrystallization

Pharmacological Potential

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide belongs to the pyridazine derivatives class, which exhibits:

  • Anti-inflammatory Activity: Pyridazine derivatives often inhibit inflammatory mediators.

  • Analgesic Effects: Through modulation of pain pathways.

  • Anticancer Properties: Potentially by interfering with cell proliferation signaling pathways.

Mechanism of Action

The compound likely interacts with biological targets such as enzymes or receptors via:

  • Hydrogen bonding through the carboxamide group.

  • Aromatic stacking from the pyridazine ring.

  • Hydrophobic interactions facilitated by the cyclopropyl group.

Reactivity Profile

The compound's reactivity is influenced by its functional groups:

  • Electrophilic Sites:

    • Carbonyl group in the carboxamide is susceptible to nucleophilic attack.

  • Nucleophilic Sites:

    • Nitrogen atoms in the pyridazine ring can participate in coordination chemistry.

Common reactions include:

Reaction TypeReagents
OxidationPotassium permanganate
ReductionPalladium on carbon (Pd/C)
CouplingOrganometallic reagents

Therapeutic Applications

While specific clinical data for this compound are unavailable, its structural similarity to other bioactive pyridazines suggests potential applications in:

  • Anti-inflammatory drug development.

  • Cancer therapy as a kinase inhibitor.

  • Neurological disorders due to its ability to cross the blood-brain barrier (hypothetical based on lipophilicity).

Research Focus

Future studies should focus on:

  • In vitro and in vivo pharmacokinetics.

  • Toxicological profiling to assess safety.

  • Structure-activity relationship (SAR) studies to optimize efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator